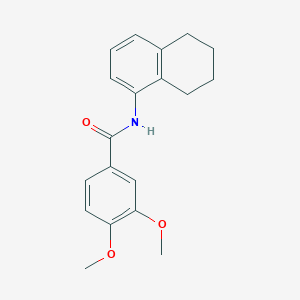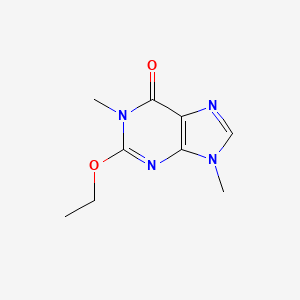![molecular formula C19H18N2O2 B5742121 5-(4-morpholinylcarbonyl)-5H-dibenzo[b,f]azepine](/img/structure/B5742121.png)
5-(4-morpholinylcarbonyl)-5H-dibenzo[b,f]azepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-morpholinylcarbonyl)-5H-dibenzo[b,f]azepine, also known as clozapine, is a tricyclic dibenzodiazepine derivative that is widely used as an antipsychotic drug. It was first synthesized in 1958 by Paul Charpentier and colleagues at Rhône-Poulenc laboratories in France. Clozapine has been found to be effective in treating schizophrenia, bipolar disorder, and other psychiatric disorders.
Mecanismo De Acción
Clozapine acts as an antagonist at several neurotransmitter receptors in the brain, including dopamine D4, serotonin 5-HT2A, and α-adrenergic receptors. It also has a high affinity for histamine H1 receptors, which may contribute to its sedative effects. The exact mechanism of action of 5-(4-morpholinylcarbonyl)-5H-dibenzo[b,f]azepine is not fully understood, but it is thought to involve modulation of neurotransmitter release and signal transduction pathways.
Biochemical and physiological effects:
Clozapine has been found to have a number of biochemical and physiological effects in the body. It can cause sedation, weight gain, and metabolic changes such as increased blood glucose and cholesterol levels. It can also cause agranulocytosis, a potentially life-threatening condition characterized by a decrease in white blood cell count.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clozapine has been used in a number of laboratory experiments to study the effects of antipsychotic drugs on the brain and behavior. Its advantages include its high affinity for certain neurotransmitter receptors and its ability to cross the blood-brain barrier. However, its limitations include its potential for toxic side effects and the need for careful monitoring of experimental animals.
Direcciones Futuras
There are a number of potential future directions for research on 5-(4-morpholinylcarbonyl)-5H-dibenzo[b,f]azepine. One area of interest is the development of new antipsychotic drugs that have similar efficacy but fewer side effects. Another area of interest is the use of 5-(4-morpholinylcarbonyl)-5H-dibenzo[b,f]azepine in combination with other drugs to improve treatment outcomes. Additionally, further research is needed to fully understand the mechanism of action of 5-(4-morpholinylcarbonyl)-5H-dibenzo[b,f]azepine and its effects on neurotransmitter systems in the brain.
Métodos De Síntesis
The synthesis of 5-(4-morpholinylcarbonyl)-5H-dibenzo[b,f]azepine involves the reaction of 2-chloro-N,N-dimethyl-5-nitrobenzamide with N-methylmorpholine in the presence of a palladium catalyst. The resulting product is then reduced with hydrogen gas to yield 5-(4-morpholinylcarbonyl)-5H-dibenzo[b,f]azepine. This method of synthesis has been optimized over the years to improve yields and purity of the final product.
Aplicaciones Científicas De Investigación
Clozapine has been extensively studied in the field of psychiatry and has been found to be effective in treating treatment-resistant schizophrenia, reducing suicidal behavior in patients with schizophrenia, and improving cognitive function in patients with bipolar disorder. It has also been studied for its potential use in treating other psychiatric disorders such as obsessive-compulsive disorder and post-traumatic stress disorder.
Propiedades
IUPAC Name |
benzo[b][1]benzazepin-11-yl(morpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c22-19(20-11-13-23-14-12-20)21-17-7-3-1-5-15(17)9-10-16-6-2-4-8-18(16)21/h1-10H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGKISMYZNTZPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)N2C3=CC=CC=C3C=CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-({5-[(2,3-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5742072.png)
![N-[2-(acetylamino)phenyl]-3-methoxybenzamide](/img/structure/B5742080.png)

![1,7-dimethyl-1,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B5742087.png)



![3-chloro-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5742108.png)
![ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5742120.png)
![N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-phenylurea](/img/structure/B5742123.png)